(2-Chlorophenyl)(pyridin-3-yl)methanone
Overview
Description
“(2-Chlorophenyl)(pyridin-3-yl)methanone” is a chemical compound with the CAS Number: 42374-49-2. It has a molecular weight of 217.65 and its IUPAC name is (2-chlorophenyl) (3-pyridinyl)methanone .
Molecular Structure Analysis
The InChI code for “(2-Chlorophenyl)(pyridin-3-yl)methanone” is 1S/C12H8ClNO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8H . For more detailed molecular structure analysis, you may refer to the related papers .Physical And Chemical Properties Analysis
“(2-Chlorophenyl)(pyridin-3-yl)methanone” is a liquid at room temperature. For more detailed physical and chemical properties, you may refer to the related resources .Scientific Research Applications
Production and Optimization of Chiral Intermediates
A study by Ni, Zhou, and Sun (2012) explored the production of a chiral intermediate, crucial for the synthesis of the anti-allergic drug Betahistine, through the biotransformation reaction catalyzed by Kluyveromyces sp. This research demonstrated the potential of using microbial cells for the stereoselective reduction of ketones, highlighting a green and efficient method for producing pharmaceutical intermediates with high enantiomeric excess and yield in an aqueous two-phase system (Y. Ni, Jieyu Zhou, & Zhi-hao Sun, 2012).
Molecular Structure and Activity Studies
Sivakumar et al. (2021) conducted a comprehensive study on the molecular structure, spectroscopic characteristics, quantum chemical aspects, and antimicrobial activity of a pyridine-containing compound. Their work provides insight into the potential pharmaceutical applications of such compounds, demonstrating their relevance in developing new therapeutic agents with specified molecular properties (C. Sivakumar et al., 2021).
Process Development and Synthesis
Kopach et al. (2010) described the development of efficient synthesis routes for producing an intermediate involved in the manufacture of an NK1-II inhibitor. Their work involved a telescoped ortho lithation/condensation/oxidation process, highlighting advancements in chemical synthesis and process optimization for pharmaceutical intermediates (M. Kopach et al., 2010).
Biological Evaluation and Docking Studies
Ravula et al. (2016) synthesized a series of pyrazoline derivatives, including compounds with a pyridinyl methanone moiety, and evaluated their anti-inflammatory and antibacterial activities. Their research contributes to the understanding of how structural variations in chemical compounds can influence their biological activities and therapeutic potential (P. Ravula et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(2-chlorophenyl)-pyridin-3-ylmethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO/c13-11-6-2-1-5-10(11)12(15)9-4-3-7-14-8-9/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPMCFDJRPUNFPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CN=CC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415447 | |
Record name | (2-chlorophenyl)(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chlorophenyl)(pyridin-3-yl)methanone | |
CAS RN |
42374-49-2 | |
Record name | (2-chlorophenyl)(pyridin-3-yl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90415447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.